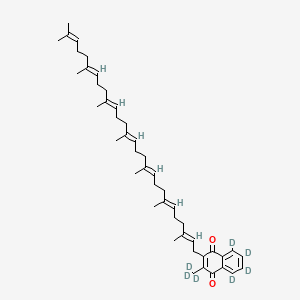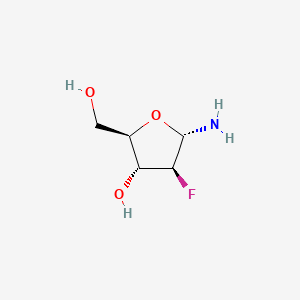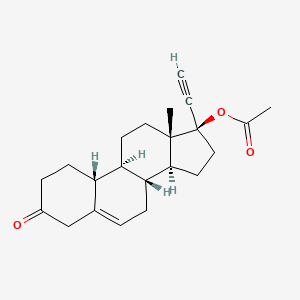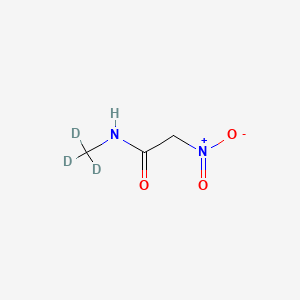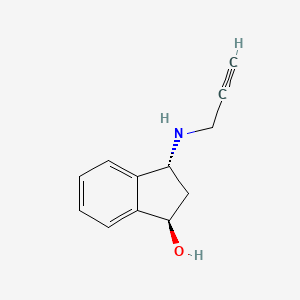
(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol, also known as 1R,3R-Indenol, is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. 1R,3R-Indenol is a member of the indenol family, which is composed of compounds derived from indene, a hydrocarbon found naturally in coal tar and petroleum. 1R,3R-Indenol is a chiral molecule, meaning that it has two different stereoisomers, 1S,3S-Indenol and 1S,3R-Indenol, which have different properties. 1R,3R-Indenol has been studied for its ability to act as a catalyst in organic synthesis and its potential use in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll is not fully understood. However, it is believed that it acts as a catalyst in organic synthesis by activating the substrate and facilitating the formation of a new bond. In addition, (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll has been found to have anti-inflammatory and anti-cancer properties, which are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, and to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll has been found to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, and to inhibit the growth of cancer cells. In addition, (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll has been found to have antioxidant, anti-microbial, and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll in laboratory experiments has several advantages. It is a chiral molecule, meaning that it can be used to synthesize enantiomerically pure compounds. It is also non-toxic and relatively inexpensive. However, there are some limitations to its use in laboratory experiments. It is a relatively slow catalyst, meaning that the reaction times are longer than those of other catalysts. In addition, it is not very soluble in water, meaning that it must be used in a polar solvent.
Direcciones Futuras
There are several potential future directions for the use of (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll. It could be used in the synthesis of more complex molecules, such as peptides and peptidomimetics. It could also be used in the synthesis of chiral drugs, as it has been found to have anti-inflammatory and anti-cancer properties. In addition, it could be used in the synthesis of materials for use in nanotechnology. Finally, it could be used in the synthesis of bioactive compounds, such as antioxidants and anti-microbials.
Métodos De Síntesis
(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll can be synthesized through a variety of methods. The most common method involves the reaction of indene with an alkylating agent, such as ethyl iodide, to form a 1,3-dihydro-1H-inden-1-ol. This reaction can be catalyzed by a variety of catalysts, including palladium, copper, and nickel. The reaction can be conducted in either a polar or non-polar solvent, such as dichloromethane or toluene. The reaction can also be conducted in the presence of a base, such as sodium hydroxide.
Aplicaciones Científicas De Investigación
(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis, particularly in the synthesis of enantiomerically pure compounds. It has also been used in the synthesis of peptides and peptidomimetics. In addition, (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll has been studied for its potential use in medicinal chemistry, as it has been found to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAOXAKDLRBCFC-VXGBXAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(C2=CC=CC=C12)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


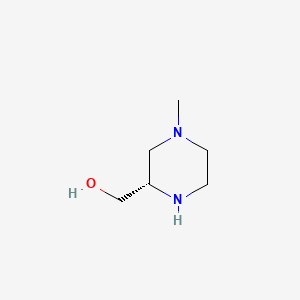
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)
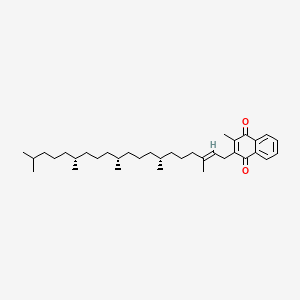
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/no-structure.png)
